molecular formula C11H12N2OS B1361763 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine CAS No. 915921-26-5

1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine

Cat. No.: B1361763
CAS No.: 915921-26-5
M. Wt: 220.29 g/mol
InChI Key: LUWOWBPYBZMJKV-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 2-methoxybenzaldehyde under acidic conditions to form the thiazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Methoxybenzaldehyde, methoxybenzoic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)methanamine
  • 1-(2-Methoxyphenyl)cyclopropylmethanamine
  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Comparison: 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine is unique due to the presence of both a methoxyphenyl group and a thiazole ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOWBPYBZMJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650275
Record name 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-26-5
Record name 2-(2-Methoxyphenyl)-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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